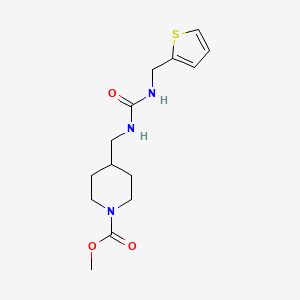

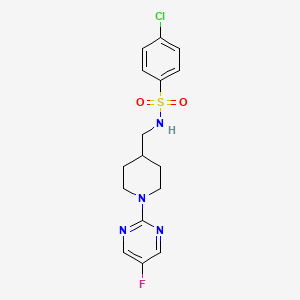

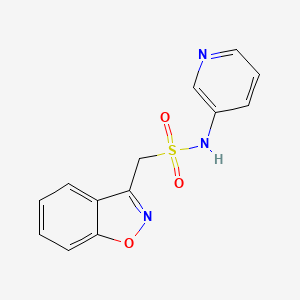

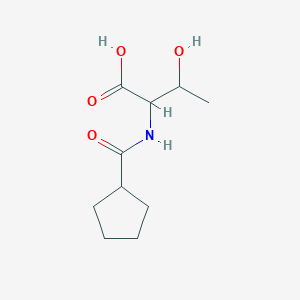

![molecular formula C19H21N5O2 B2674052 3-isobutyl-1,7-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896597-68-5](/img/structure/B2674052.png)

3-isobutyl-1,7-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

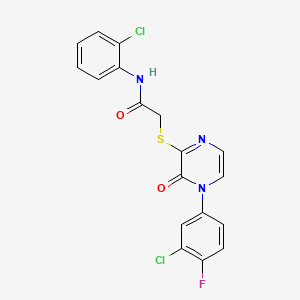

Imidazoquinolines and imidazopyridines are classes of N-tricyclic compounds . They have been the focus of attention for chemists for a long time due to their wide array of biological activities, such as antimalarial, anticonvulsant, and cardiovascular agent . Certain imidazoquinoline and tetraimidazoquinoline compounds containing urea, thiourea, acylurea, sulfonylurea, amide, sulphonamide, oxime or N-oxide functionalities at the 1-position are said to be useful immunomodulators .

Synthesis Analysis

In search of new and efficient antimicrobial and anticancer agents based on the imidazoquinoline structural framework, a series of novel analogues were synthesized from the corresponding 2,4-dihydroxoquinoline derivative through multistep reactions .Molecular Structure Analysis

The structures of these compounds were established by IR, 1H NMR, 13C NMR, and mass spectral studies .Chemical Reactions Analysis

The synthesis of these compounds involves multistep reactions, starting from the corresponding 2,4-dihydroxoquinoline derivative .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined by various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectral studies .Wissenschaftliche Forschungsanwendungen

Receptor Affinity and Pharmacological Potential

A study on arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones revealed a range of receptor activities for compounds with substituents at specific positions of the imidazo[2,1-f]purine-2,4-dione system. Some of these compounds showed potent ligand activity for serotonin (5-HT1A, 5-HT7) and dopamine (D2) receptors, suggesting potential as antidepressant and anxiolytic agents. Docking studies highlighted the importance of substituents for receptor affinity and selectivity, especially towards 5-HT1A and 5-HT7 receptors (Zagórska et al., 2015).

Another investigation into N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione and related amide derivatives found these compounds to be potent 5-HT(1A) receptor ligands. Preclinical studies indicated potential anxiolytic and antidepressant activities, comparable with established pharmaceuticals (Zagórska et al., 2009).

Chemical Synthesis and Structural Analysis

- Research on mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, analogs of purine-2,8-dione, explored their synthesis and properties. These studies contribute to understanding the chemical behavior and potential applications of imidazo[2,1-f]purine derivatives in pharmaceutical research (Coburn & Taylor, 1982).

Anticancer and Antiproliferative Activities

- Investigation into purine alkaloids isolated from the South China Sea gorgonian Subergorgia suberosa identified compounds with weak cytotoxicity towards human cancer cell lines, illustrating the potential of purine derivatives in anticancer research (Qi, Zhang, & Huang, 2008).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4,7-dimethyl-2-(2-methylpropyl)-6-phenylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2/c1-12(2)10-23-17(25)15-16(21(4)19(23)26)20-18-22(15)11-13(3)24(18)14-8-6-5-7-9-14/h5-9,11-12H,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUKKPBVGLLIPFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3=C(N=C2N1C4=CC=CC=C4)N(C(=O)N(C3=O)CC(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopropyl-N'-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B2673970.png)

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2673979.png)

![3-[(2-methoxyphenyl)methyl]-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2673982.png)

![methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B2673983.png)

![N-[(5-benzoylthiophen-2-yl)methyl]-2-methylpropane-1-sulfonamide](/img/structure/B2673984.png)

![2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-chlorophenyl)acetamide](/img/structure/B2673990.png)

![1-[(3-methylphenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B2673991.png)